(E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
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Overview
Description
The compound “(E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide” is a complex organic molecule. It contains an indene group, which is a polycyclic hydrocarbon, attached to a pyrrole group, which is a heterocyclic aromatic organic compound . The compound also contains a cyano group and an amide group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indene and pyrrole rings would contribute to the aromaticity of the compound, while the cyano and amide groups would introduce polarity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely make it relatively stable and hydrophobic, while the cyano and amide groups would introduce some polarity, potentially making it soluble in certain polar solvents .Scientific Research Applications
Antitumor Activity
(E)-2-Cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide has been explored in the synthesis of novel compounds with potential antitumor activities. For instance, a study by Fahim, Elshikh, and Darwish (2019) reported the synthesis of pyrimidiopyrazole derivatives utilizing this compound, which demonstrated significant in vitro antitumor activity against HepG2 cell lines (Fahim, Elshikh, & Darwish, 2019).
Synthesis of Heterocyclic Compounds
This compound has been used in the synthesis of various heterocyclic compounds, such as pyrazole, pyrimidine, and pyridine derivatives. Studies like the one by Khalil et al. (2009) have detailed the synthesis of 3-aroylpyrazolo[1,5-a]pyrimidines using related compounds (Khalil, Al-Matar, Al-Dorri, & Elnagdi, 2009).
Organic Synthesis and Analysis
Research by Kotteswaran, Senthil Pandian, and Ramasamy (2016) utilized a similar compound in organic synthesis processes, followed by analyses such as Nuclear Magnetic Resonance and Fourier Transform Infrared studies (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to en300-26606399, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit the activity of certain enzymes or modulate the function of specific receptors . The interaction of EN300-26606399 with its targets likely results in changes at the molecular and cellular levels, leading to its biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways . These pathways can lead to various downstream effects, including the modulation of immune responses, the inhibition of cell proliferation, and the induction of apoptosis .
Result of Action
Based on the known activities of indole derivatives, it can be inferred that en300-26606399 may exert various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-2-cyano-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-12-8-16(9-17(11-20)19(21)23)13(2)22(12)18-7-6-14-4-3-5-15(14)10-18/h6-10H,3-5H2,1-2H3,(H2,21,23)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLKRUSAWMRLBZ-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(CCC3)C=C2)C)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC3=C(CCC3)C=C2)C)/C=C(\C#N)/C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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